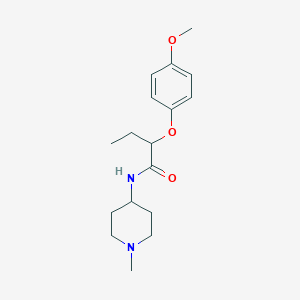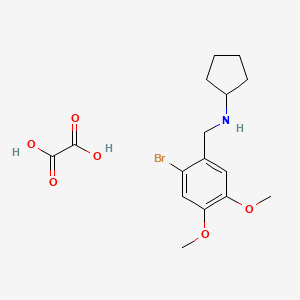
2-(2-thienylmethyl)-1H-benzimidazole
Overview
Description
2-(2-thienylmethyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C12H10N2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 214.05646950 g/mol and the complexity rating of the compound is 222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
2-(2-thienylmethyl)-1H-benzimidazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds show promising activity against various bacterial and fungal strains, making them potential candidates for drug development in antimicrobial therapies. The synthesis methods often involve the reaction of different benzimidazole derivatives with various agents, displaying the versatility and potential of these compounds in medicinal chemistry (Anil et al., 2017).
Anticancer Properties
Research on benzimidazole derivatives, including this compound, indicates their effectiveness in inhibiting cancer cell lines. Studies have demonstrated these compounds' potential as antitumor agents, particularly against liver cancer cells and human hepatocyte carcinoma cells. The synthesis of these derivatives often targets the development of potent clinical drugs for treating microbial infections and tumor inhibition (Khalifa et al., 2018).
Anti-inflammatory Applications
Benzimidazole derivatives, including those similar to this compound, have shown significant anti-inflammatory properties. The synthesis and molecular docking studies of these compounds reveal their potential interactions with enzymes like cox-2, indicating their effectiveness in anti-inflammatory treatments. This aspect of benzimidazole derivatives underlines their relevance in developing new anti-inflammatory drugs (Ganji & Agrawal, 2020).
Applications in Drug Synthesis and Medicinal Chemistry
Benzimidazole derivatives, including this compound, play a vital role in the synthesis of various biologically active compounds. These compounds serve as critical intermediates and scaffolds in experimental drug design, providing a basis for developing new therapeutic agents with diverse structural and pharmacological properties (Nikpassand & Pirdelzendeh, 2016).
Antioxidant Activities
Some studies have explored the antioxidant properties of benzimidazole derivatives. These investigations highlight the potential of these compounds in addressing oxidative stress-related diseases and conditions. The antioxidant activity of these compounds, determined through various assays, emphasizes their potential use in therapeutic applications targeting oxidative stress (Saini et al., 2016).
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
For instance, some benzimidazoles have been found to inhibit certain enzymes, disrupt metabolic pathways, or interfere with cell division .
Biochemical Pathways
Benzimidazole derivatives have been reported to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Benzimidazole compounds are generally known for their good bioavailability .
Result of Action
Benzimidazole derivatives have been reported to exhibit a variety of effects at the molecular and cellular level, depending on their specific targets and modes of action .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of benzimidazole compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(thiophen-2-ylmethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-2-6-11-10(5-1)13-12(14-11)8-9-4-3-7-15-9/h1-7H,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWIZVBLHAEXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368239 | |
| Record name | 1H-Benzimidazole, 2-(2-thienylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91597-89-6 | |
| Record name | 1H-Benzimidazole, 2-(2-thienylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-methoxybenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5019957.png)
![2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-furamide](/img/structure/B5019959.png)
![ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5019967.png)

![N-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5019976.png)
![1-{3-[1-(3-ethoxybenzyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5019978.png)
![1-(4-methoxyphenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5019985.png)

![6-(3-bromobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5020009.png)
![1,1-dichloro-7b-ethoxy-2-methyl-1,1a,2,7b-tetrahydrocyclopropa[c]chromene](/img/structure/B5020023.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methyl-1-piperazinamine](/img/structure/B5020038.png)
![2-{4-[2-(4-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B5020041.png)
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5020052.png)
